5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a dichlorophenyl group, and a pyrrolone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the dichlorophenyl group: This step may involve a halogenation reaction, where chlorine atoms are introduced to the phenyl ring.
Formation of the pyrrolone ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.
Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, such compounds might be investigated for their pharmacological properties, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one: Lacks the benzimidazole moiety.
4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one: Lacks the amino group.
5-amino-4-(1H-benzimidazol-2-yl)-2H-pyrrol-3-one: Lacks the dichlorophenyl group.
Uniqueness
The unique combination of the benzimidazole, dichlorophenyl, and pyrrolone rings in “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(2,3-dichlorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-9-4-3-7-12(15(9)19)23-8-13(24)14(16(23)20)17-21-10-5-1-2-6-11(10)22-17/h1-7H,8,20H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSTYGLLGADCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=C(C(=CC=C2)Cl)Cl)N)C3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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